N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(3,4-Dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group and linked via a sulfanyl bridge to an N-(3,4-dimethoxyphenyl)acetamide moiety. The 3,4-dimethoxyphenyl group contributes to lipophilicity, while the pyridine and oxadiazole rings enhance hydrogen bonding and π-π stacking interactions, critical for target binding .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-23-13-6-5-12(8-14(13)24-2)19-15(22)10-26-17-21-20-16(25-17)11-4-3-7-18-9-11/h3-9H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSZPAVOQVVDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Pyridinyl Group: This step often involves nucleophilic substitution reactions where the pyridinyl group is introduced.
Formation of the Sulfanyl Linkage: This can be done by reacting thiols with appropriate electrophiles.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental compliance. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is , with a molecular weight of approximately 399.5 g/mol. The synthesis of this compound typically involves multi-step organic synthesis techniques that optimize reaction conditions to maximize yield and purity. Key methods include the use of specific catalysts and controlled environmental conditions during the reaction process.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit promising antimicrobial properties against various bacterial and fungal strains. The presence of the pyridine and oxadiazole moieties is believed to enhance these activities by interacting with microbial targets .
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. Its structural components are thought to influence cell proliferation pathways, although specific mechanisms require further elucidation .
Applications in Medicinal Chemistry
The unique combination of functional groups in this compound allows it to interact with specific molecular targets in biological systems. This interaction can influence enzyme activity and receptor binding, making it a candidate for drug development in the following areas:
- Antifungal Agents : The compound has shown potential as an antifungal agent against strains such as Candida albicans. Its efficacy could be further explored through modifications to enhance activity and reduce toxicity .
- Antibacterial Agents : Similar compounds have demonstrated effectiveness against gram-positive and gram-negative bacteria. This compound could be developed into a new class of antibacterial drugs targeting resistant strains .
- Cancer Therapeutics : Given its potential anticancer activity, further research could lead to the development of novel cancer therapies based on this compound's structure. Investigations into its mechanism of action at the cellular level will be crucial for understanding its therapeutic potential .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Pyridin-3-yl vs.
Physicochemical Properties :
- The target compound’s predicted logP (~1.8) aligns with analogs like , suggesting moderate lipophilicity suitable for membrane penetration.
- Polar surface area (PSA) : Analogs with pyridine (e.g., , PSA = 77.8 Ų) exhibit higher PSA than indole derivatives, impacting solubility and blood-brain barrier permeability .
Synthetic Routes :
Antimicrobial Activity:
- Compounds with 4-chlorophenyl () or 3,4,5-trimethoxyphenyl () groups show potent antibacterial (MIC = 6.25–12.5 µg/mL) and antifungal activity. The target compound’s pyridin-3-yl group may enhance activity against Gram-negative bacteria due to improved membrane interaction .
- Benzofuran-oxadiazole hybrids () exhibit laccase catalysis and antimicrobial effects, suggesting that the target’s oxadiazole-pyridine system could similarly modulate enzyme activity.
Enzyme Inhibition:
- Indole-linked oxadiazoles () inhibit LOX (IC₅₀ = 18–32 µM) and α-glucosidase (IC₅₀ = 24–45 µM), likely via π-stacking with catalytic sites. The target compound’s dimethoxyphenyl group may enhance LOX inhibition due to methoxy’s electron-donating effects .
Structure-Activity Relationship (SAR) Trends
Methoxy Positioning :
- 3,4-Dimethoxy (target, ) vs. 3,5-dimethoxy (): The former’s asymmetric substitution may improve steric compatibility with enzyme pockets.
Heterocycle Variation :
- Oxadiazole vs. triazole (): Oxadiazole’s higher electronegativity enhances hydrogen bonding, while triazoles offer metabolic stability.
Sulfanyl Linker :
- The –S–CH₂– bridge (common in all analogs) provides conformational flexibility, critical for adapting to target binding sites .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N5O3S, with a molecular weight of approximately 399.5 g/mol. The compound consists of a dimethoxyphenyl group linked to a sulfanyl acetamide moiety and a pyridine-substituted oxadiazole structure. This configuration is believed to contribute to its diverse biological activities.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O3S |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 886940-45-0 |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,3,4-oxadiazole showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of essential bacterial enzymes such as enoyl-acyl carrier protein (ACP) reductase .
Case Study: Antimicrobial Testing
In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics like gentamicin.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds with similar structures have shown inhibitory effects on cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest. Notably, some derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
Table 2: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-... | HeLa (cervical cancer) | 15 |
| N-(3,4-dimethoxyphenyl)-... | MCF-7 (breast cancer) | 20 |
| Reference Drug (Doxorubicin) | HeLa | 10 |
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have also been reported in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), contributing to their therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
